molecular formula C6H7F2NO2 B13904465 (2S)-4-(difluoromethylene)pyrrolidine-2-carboxylic acid

(2S)-4-(difluoromethylene)pyrrolidine-2-carboxylic acid

Cat. No.: B13904465
M. Wt: 163.12 g/mol
InChI Key: FUIVWQOWHXMFSP-BYPYZUCNSA-N
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Description

(2S)-4-(Difluoromethylene)pyrrolidine-2-carboxylic acid (CAS: 2223642-67-7) is a fluorinated pyrrolidine derivative characterized by a difluoromethylene (-CF₂-) substituent at the 4-position of the pyrrolidine ring and a carboxylic acid group at the 2-position. This compound is of interest in medicinal chemistry due to the electron-withdrawing and conformation-stabilizing properties of the difluoromethylene group, which may enhance metabolic stability and influence binding affinity to target proteins .

Properties

Molecular Formula

C6H7F2NO2

Molecular Weight

163.12 g/mol

IUPAC Name

(2S)-4-(difluoromethylidene)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C6H7F2NO2/c7-5(8)3-1-4(6(10)11)9-2-3/h4,9H,1-2H2,(H,10,11)/t4-/m0/s1

InChI Key

FUIVWQOWHXMFSP-BYPYZUCNSA-N

Isomeric SMILES

C1[C@H](NCC1=C(F)F)C(=O)O

Canonical SMILES

C1C(NCC1=C(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation and Chiral Control

A key step in the preparation of pyrrolidine-2-carboxylic acid derivatives involves catalytic hydrogenation of olefinic double bonds in precursor compounds to achieve cis-configured products without racemization. According to patent WO2014206257A1, when the precursor compound (referred to as compound E) is a single-configuration chiral compound, catalytic hydrogenation yields the cis isomer of the product (compound D) with high stereochemical fidelity. This contrasts with typical hydrogenation outcomes where racemic mixtures are formed, especially at the 4-position of the pyrrolidine ring.

  • Reaction conditions: Hydrogen pressure maintained at 1.4 to 1.5 MPa, temperature at 50 °C in ethanol/DMF solvent mixture.
  • Catalyst: Chiral catalyst M (e.g., 7.0 mg, 0.007 mmol scale) with sodium ethoxide base.
  • Outcome: High yield and stereoselectivity, avoiding racemization.

Alkylation Using Strong Bases

Alkylation of the pyrrolidine ring at the 4-position is another critical step. The use of strong bases such as sodium metal, sodium hydride, or n-butyllithium is employed to generate alkoxide intermediates, which then react with alkylating agents under phase transfer catalysis conditions (e.g., quaternary ammonium salts or polyethylene glycol) to install difluoromethylene groups or other substituents.

  • Base activation: Formation of sodium or lithium alkoxide from the hydroxyl precursor.
  • Alkylating agents: Alkyl halides or difluoromethylation reagents.
  • Phase transfer catalysts: Enhance nucleophilic substitution efficiency.
  • Temperature: Typically low temperatures (e.g., -70 °C to -40 °C) to control reaction rate and selectivity.
  • Yields: High yields reported, e.g., 89.7% in one example for alkylation step.

Difluoromethylation via Copper-Catalyzed Reaction

A modern and efficient approach to introduce the difluoromethylene group at the 4-position involves copper(I)-catalyzed difluoromethylation of protected amino alcohols. As described in a Thieme Connect publication, the process includes:

  • Reagents: Copper(I) iodide (0.2 equiv.), 2,2-difluoro-2-(fluorosulfonyl)acetic acid as difluoromethyl source.
  • Solvent: Acetonitrile (MeCN).
  • Conditions: Heating at 45 °C with controlled addition of difluoromethyl reagent, maintaining temperature below 50 °C.
  • Work-up: Concentration in vacuo, dilution with ethyl acetate/petroleum ether, filtration through silica gel, and purification by flash chromatography.
  • Advantages: Mild conditions, good functional group tolerance, and effective incorporation of difluoromethylene moiety.

Hydrolysis and Deprotection Steps

Hydrolysis of ester intermediates to the corresponding carboxylic acids is performed using alkali bases such as lithium hydroxide, sodium hydroxide, or potassium hydroxide. The process may involve prior activation of the carboxyl group as mixed acid anhydrides using alkyl chloroformates to improve reaction efficiency and minimize impurities.

  • Typical reagents: LiOH, NaOH, or KOH.
  • Conditions: Mild aqueous conditions, often room temperature or slightly elevated.
  • Deprotection: Removal of protecting groups (e.g., tert-butoxycarbonyl (Boc), fluorenylmethyloxycarbonyl (Fmoc)) is achieved under acidic or basic conditions depending on the protecting group.
  • Outcome: High purity carboxylic acid derivatives ready for further functionalization or biological evaluation.

Summary Table of Preparation Methods

Step Reagents/Conditions Key Features Yield/Outcome Reference
Catalytic hydrogenation H2 gas (1.4-1.5 MPa), chiral catalyst M, sodium ethoxide, EtOH/DMF, 50 °C Cis isomer formation, stereoselective High stereochemical purity
Alkylation Sodium metal/NaH/n-BuLi, alkyl halide, phase transfer catalyst, low temp (-70 to -40 °C) Alkoxide intermediate, avoids racemization Up to 89.7% yield
Difluoromethylation CuI (0.2 equiv.), 2,2-difluoro-2-(fluorosulfonyl)acetic acid, MeCN, 45 °C Mild, efficient difluoromethylene installation Good yield, clean reaction profile
Hydrolysis and deprotection LiOH/NaOH/KOH, alkyl chloroformate activation, acidic/basic deprotection Efficient ester to acid conversion, protecting group removal High purity product

Chemical Reactions Analysis

Types of Reactions

(2S)-4-(difluoromethylene)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The difluoromethylene group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of fluorinated derivatives.

Comparison with Similar Compounds

Substituent Effects at the 4-Position

(2S,4R)-4-(tert-Butoxy)pyrrolidine-2-carboxylic acid derivatives (): These compounds feature a bulky tert-butoxy group at the 4-position. Example application: Intermediate in synthesizing neuroactive compounds targeting glutamate receptors .

(2R,4S)-4-(Hydroxymethyl)pyrrolidine-2-carboxylic acid (CAS: 2370-39-0, ):

  • The hydroxymethyl (-CH₂OH) group at the 4-position introduces hydrogen-bonding capacity, which may enhance water solubility but reduce membrane permeability compared to the difluoromethylene group.
  • Stereochemical differences (2R vs. 2S) could lead to divergent biological activities .

However, the difluoromethylene group offers greater conformational rigidity .

Fluorination Patterns

  • The difluoromethylene group in the target compound replaces traditional hydrogen or hydroxyl groups, reducing susceptibility to oxidative metabolism. This contrasts with monofluorinated or non-fluorinated analogues (e.g., hydroxymethyl or benzyl derivatives), which may exhibit shorter half-lives in vivo.

Functional Analogues in Heterocyclic Carboxylic Acids

(4S)-2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethylthiazolidine-4-carboxylic acid ():

  • This thiazolidine-carboxylic acid derivative includes a dioxopiperazine moiety, enabling multidentate interactions with metal ions or polar protein residues. The difluoromethylene group in the target compound lacks this capability but offers superior steric flexibility .

Research Implications

  • Metabolic Stability : The difluoromethylene group likely confers resistance to cytochrome P450-mediated degradation compared to hydroxymethyl or tert-butoxy analogues.

Biological Activity

(2S)-4-(Difluoromethylene)pyrrolidine-2-carboxylic acid is a synthetic compound that belongs to the pyrrolidine family. Its unique structure, characterized by a difluoromethylene group and a carboxylic acid functional group, positions it for various biological activities. This article aims to provide an overview of the biological activity of this compound, focusing on its pharmacological properties, potential applications in drug development, and relevant research findings.

Chemical Structure and Properties

The compound’s stereochemistry is significant, particularly the (2S) and (4S) configurations, which influence its biological interactions. The presence of the difluoromethylene group enhances its chemical reactivity and selectivity compared to other pyrrolidine derivatives.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit a variety of biological activities, including:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have shown inhibitory effects on transglutaminases (TG), which are involved in various physiological processes. For example, studies have demonstrated that certain derivatives can inhibit TG2, a target for treating conditions such as fibrosis and ischemic reperfusion injury .
  • Neuropharmacological Effects : The compound is being explored for its potential in treating neurological disorders. Its structure allows for improved bioavailability, making it a candidate for drug development targeting the central nervous system .
  • Antiviral Activity : Research has indicated that fluorinated compounds can enhance the antiviral properties of peptides. Specifically, studies have shown that fluorinated bioactive peptides exhibit significant activity against viral strains, suggesting potential applications in antiviral drug design .

Case Studies

  • Transglutaminase Inhibition : A study reported that analogs of pyrrolidine derivatives demonstrated selective inhibition of TG2 activity in vitro and in vivo. This selectivity is crucial for minimizing off-target effects in therapeutic applications .
  • Drug Development Applications : The compound has been utilized as a building block in peptide synthesis, enhancing the efficiency and yield of solid-phase peptide synthesis. Its unique properties allow researchers to design novel pharmaceutical compounds targeting various diseases .

Comparative Analysis

The following table summarizes the biological activities and properties of this compound compared to other related compounds:

Compound NameStructural FeaturesBiological ActivityUnique Properties
This compoundDifluoromethylene groupInhibits TG activity; potential neuropharmacological effectsEnhanced selectivity due to stereochemistry
Pyrrolidine-2-carboxylic acidLacks fluorine substituentsEstablished as a building block in medicinal chemistryLimited biological activity compared to fluorinated analogs
5-Oxopyrrolidine derivativesVarying substituents at position 4Potentially enhanced biological activityImproved lipophilicity and bioavailability

Q & A

Q. What are the recommended synthetic routes for (2S)-4-(difluoromethylene)pyrrolidine-2-carboxylic acid, and what key reaction conditions influence yield and stereochemical integrity?

  • Methodological Answer : The synthesis typically involves multi-step reactions with fluorination or difluoromethylene group introduction. For example, palladium-catalyzed coupling (e.g., Buchwald-Hartwig amination) under inert atmospheres (40–100°C, 5.5 h) can construct the pyrrolidine backbone . Boc or Fmoc protection (e.g., Boc-L-Pro(4-OCF2H)-OH in ) is critical for stereochemical control. Post-synthesis deprotection (e.g., HCl hydrolysis at 93–96°C for 17 h) ensures carboxylate formation . Key factors include catalyst selection (e.g., Pd(OAc)₂), solvent choice (tert-butanol), and rigorous exclusion of moisture to prevent side reactions.

Q. How should researchers characterize the purity and structural conformation of this compound?

  • Methodological Answer : Analytical characterization requires:
  • HPLC : Purity ≥97% (C18 column, acetonitrile/water gradient) .
  • NMR : Confirm stereochemistry via 1H^1\text{H}- and 19F^{19}\text{F}-NMR (e.g., δ 4.5–5.0 ppm for pyrrolidine protons; CF₂ signals at ~110–120 ppm) .
  • Mass Spectrometry : ESI-MS for molecular ion verification (expected m/z for C₈H₁₀F₂NO₂: 208.08) .
  • Melting Point : Compare with literature (e.g., 130–136°C for analogs) .

Q. What are the primary research applications of this compound in peptide engineering or medicinal chemistry?

  • Methodological Answer : The compound serves as a proline analog in peptide synthesis to:
  • Prevent Aggregation : The difluoromethylene group enhances hydrophobicity, reducing peptide aggregation during solid-phase synthesis .
  • Modulate Conformation : Its rigid pyrrolidine ring restricts backbone flexibility, favoring specific secondary structures (e.g., β-turns) .
  • Enzymatic Stability : Fluorination resists protease degradation, improving peptide half-life in biological assays .

Advanced Research Questions

Q. How does the difluoromethylene group influence the compound’s electronic and steric properties compared to non-fluorinated analogs?

  • Methodological Answer :
  • Electronic Effects : The electronegative CF₂ group withdraws electron density, altering pKa of the carboxylic acid (predicted ΔpKa ~0.5–1.0 vs. non-fluorinated analogs). This impacts ionization in physiological conditions .
  • Steric Effects : CF₂ introduces steric bulk (~1.5 Å van der Waals radius), potentially hindering interactions with hydrophobic enzyme pockets. Computational modeling (DFT or MD simulations) quantifies these effects .
  • Comparative Studies : Use 19F^{19}\text{F}-NMR to monitor environmental sensitivity (e.g., solvent polarity shifts) .

Q. What strategies mitigate racemization during solid-phase peptide synthesis when incorporating this compound?

  • Methodological Answer :
  • Protection Schemes : Use Fmoc/t-Bu strategies to minimize α-carbon racemization. Pre-activate the carboxylic acid with HOBt/DIC to reduce reaction time .
  • Low-Temperature Coupling : Perform couplings at 0–4°C in DMF to suppress base-induced epimerization .
  • Monitoring : Track enantiomeric purity via chiral HPLC (Chiralpak IC column) after each coupling step .

Q. Are there conflicting reports on the compound’s stability under acidic/basic conditions, and how can researchers resolve such discrepancies?

  • Methodological Answer :
  • Stability Studies : Conduct accelerated degradation tests (e.g., 0.1 M HCl/NaOH, 37°C, 24 h) with LC-MS monitoring. For example, notes decomposition above 100°C, while emphasizes moisture sensitivity .
  • Resolution : Use TGA/DSC to identify decomposition thresholds. Cross-validate with FTIR for functional group integrity (e.g., COOH peak at ~1700 cm⁻¹) .

Q. What computational models predict the compound’s interaction with biological targets, and how do they align with empirical data?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina with GPCR or protease targets (e.g., angiotensin-converting enzyme). The CF₂ group may enhance binding via halogen bonds (e.g., with Tyr residues) .
  • MD Simulations : Simulate solvated systems (AMBER force field) to assess conformational stability in aqueous vs. lipid environments .
  • Validation : Compare with SPR or ITC binding assays (e.g., Kd measurements) to refine computational parameters .

Handling and Safety

Q. What are the critical safety precautions for handling this compound, particularly regarding inhalation and dermal exposure risks?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods for weighing .
  • Storage : Store at 2–8°C in airtight containers under nitrogen to prevent hydrolysis .
  • First Aid : For skin contact, rinse with water for 15 min; for inhalation, move to fresh air and seek medical attention .

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